EG-Stz - 121230-21-5

EG-Stz

Catalog Number: EVT-1171210
CAS Number: 121230-21-5
Molecular Formula: C10H17N3O7
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Streptozotocin is classified as a nitrosourea antibiotic and is produced by the bacterium Streptomyces achromogenes. It is known for its selective cytotoxicity towards insulin-producing beta cells in the pancreas, making it a valuable tool in diabetes research. The compound is typically administered intravenously due to its poor absorption when taken orally .

Synthesis Analysis

The synthesis of EG-Streptozotocin involves several chemical reactions that modify the original Streptozotocin molecule to enhance its properties or alter its biological activity. The general synthetic pathway includes:

  1. Starting Material: The synthesis begins with Streptozotocin itself.
  2. Chemical Modifications: Various chemical reactions can be employed to introduce functional groups or alter existing ones. Common methods include:
    • Alkylation: Adding alkyl groups to enhance lipophilicity.
    • Acylation: Modifying the amine groups to improve pharmacokinetic properties.
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as:
    • Infrared Spectroscopy (IR): To identify functional groups.
    • Nuclear Magnetic Resonance (NMR): To determine molecular structure.
    • Mass Spectrometry (MS): To confirm molecular weight and structure .
Molecular Structure Analysis

The molecular structure of EG-Streptozotocin can be analyzed using various spectroscopic techniques. Key features include:

  • Molecular Formula: C8_{8}H15_{15}N3_{3}O7_{7} (for Streptozotocin).
  • Functional Groups: The presence of nitrosourea, amine, and carbohydrate moieties contributes to its biological activity.
  • 3D Structure: Advanced techniques such as X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

EG-Streptozotocin participates in several chemical reactions that are relevant to its function:

  1. Reactivity with Biological Molecules: The compound can react with cellular nucleophiles, leading to DNA alkylation, which contributes to its cytotoxic effects on pancreatic beta cells.
  2. Oxidative Stress Induction: It promotes oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which further damages cellular components .
  3. Enzymatic Reactions: EG-Streptozotocin may also interact with various enzymes involved in glucose metabolism, impacting insulin signaling pathways .
Mechanism of Action

The mechanism of action of EG-Streptozotocin primarily involves:

  • Beta Cell Destruction: Upon administration, EG-Streptozotocin selectively targets pancreatic beta cells, inducing apoptosis through DNA damage and oxidative stress.
  • Induction of Diabetes: The loss of insulin-producing cells leads to hyperglycemia, mimicking Type 1 diabetes in experimental models.
  • Molecular Pathways Affected:
    • Increased oxidative stress activates signaling pathways that lead to cell death.
    • Dysregulation of metabolic pathways due to impaired insulin secretion affects glucose homeostasis .
Physical and Chemical Properties Analysis

The physical and chemical properties of EG-Streptozotocin are critical for understanding its behavior in biological systems:

  • Solubility: It is soluble in water and polar solvents but has limited solubility in non-polar solvents.
  • Stability: The compound is sensitive to light and moisture; therefore, it should be stored under controlled conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a defined range indicative of purity .
Applications

EG-Streptozotocin has several scientific applications:

  1. Diabetes Research: It is extensively used to induce diabetes in laboratory animals, providing a model for studying the disease's pathology and testing new treatments.
  2. Cancer Research: Due to its cytotoxic properties, it is also investigated for potential use against certain types of tumors, particularly pancreatic cancer.
  3. Pharmacological Studies: Researchers explore modifications of the compound to enhance therapeutic efficacy or reduce side effects associated with traditional Streptozotocin treatment .
Introduction to Streptozotocin in Biomedical Research

Historical Development of Streptozotocin as a Diabetogenic Agent

Streptozotocin (2-deoxy-2-({[methyl(nitroso)amino]carbonyl}amino)-β-D-glucopyranose) was first isolated in the late 1950s from the soil bacterium Streptomyces achromogenes by researchers at the Upjohn Company (now Pfizer) in Kalamazoo, Michigan. Initial studies characterized it as a broad-spectrum antibiotic with antitumor properties [1] [7]. A pivotal shift occurred in 1963 when Rakieten and colleagues serendipitously discovered its potent diabetogenic effects in animal studies, revealing selective destruction of pancreatic β-cells and induction of hyperglycemia [1] [5]. This discovery catalyzed its adoption as a primary tool for modeling diabetes in research.

The compound’s journey from antibiotic to diabetogenic agent culminated in FDA approval (1982) for treating metastatic pancreatic islet cell carcinoma under the trade name Zanosar®, leveraging its β-cell cytotoxicity [1]. Its mechanism of action—dependent on glucose transporter 2 (GLUT2)-mediated uptake into β-cells—was elucidated in the 1980s–1990s, solidifying its role in diabetes research [1] [5]. Patent expiration has since enabled widespread use of generic Streptozotocin in academia [1].

Table 1: Key Historical Milestones in Streptozotocin Research

YearEventSignificance
1958Isolation from Streptomyces achromogenesIdentified as an antibacterial agent
1963Diabetogenic properties reportedEstablished as a selective β-cell toxin
1976–1982FDA approval process for Zanosar®First clinical use for pancreatic islet cell cancer
1980sGLUT2 transporter linkage mechanism definedExplained tissue-specific toxicity
2000sBiosynthesis gene cluster identified (e.g., SznF enzyme)Enabled studies on natural production pathways

Chemical Classification and Structural Analogues

Streptozotocin is a naturally occurring glucosamine-nitrosourea compound (molecular formula: C₈H₁₅N₃O₇; molecular weight: 265.22 g/mol). Its structure integrates a cytotoxic methylnitrosourea moiety linked to the C2 position of D-glucose, rendering it a functional analog of glucose and N-acetylglucosamine [1] [3] [7]. This hybrid architecture underpins its dual bioactivity: the glucose moiety facilitates cellular uptake via GLUT2 transporters, while the nitrosourea group alkylates DNA, triggering β-cell apoptosis [7].

Recent synthetic efforts focus on modifying Streptozotocin’s C3 hydroxyl group to enhance specificity or reduce off-target effects. Ethylglyoxal-derived analogues (e.g., EG-Stz) exemplify this strategy. In vitro studies show that C3 oxidation to a ketone (keto-Streptozotocin) increases antibacterial potency but exacerbates β-cell toxicity, whereas inversion to the allo-configuration (allo-Streptozotocin) preserves moderate antimicrobial activity while abolishing cytotoxicity to insulin-producing cells [8]. Deoxy-Streptozotocin (C3 hydroxyl removed) loses all bioactivity, highlighting the critical role of stereochemistry [8].

Table 2: Structural Analogues of Streptozotocin and Functional Impacts

AnalogueStructural ModificationAntibacterial Activityβ-Cell ToxicityKey Mechanism Insight
Keto-StreptozotocinC3 oxidation to ketoneEnhanced (MIC: 0.75 mg/L)HighIncreased membrane permeability
Allo-StreptozotocinC3 inversion to allo-isomerModerate (MIC: 3.0 mg/L)NoneLoss of GLUT2 affinity; bacterial PTS uptake retained
Deoxy-StreptozotocinC3 deoxygenationNoneNoneConfirms essential role of C3 polar group

Role of Streptozotocin in Modeling Diabetes: Type 1 vs. Type 2 Paradigms

Streptozotocin’s primary utility lies in recapitulating diabetic phenotypes in animal models, though its application differs fundamentally between type 1 (T1DM) and type 2 diabetes (T2DM) paradigms.

Type 1 Diabetes Modeling: A single high-dose Streptozotocin injection (e.g., 50–65 mg/kg in rodents) induces rapid β-cell necrosis via DNA alkylation, PARP activation, and NAD⁺ depletion, mirroring human T1DM’s insulin-deficient state [1] [5] [7]. This model exhibits hyperglycemia, hypoinsulinemia, and autoimmune-like insulitis, validated by studies showing reduced toxicity in GLUT2-knockout mice [5] [7]. Streptozotocin-treated animals also develop neuroinflammatory markers and amyloid-beta accumulation, enabling Alzheimer’s-diabetes comorbidity research [1] [3].

Type 2 Diabetes Modeling: Multiple low-dose Streptozotocin regimens (e.g., 20–40 mg/kg daily for 5 days) generate progressive β-cell dysfunction with partial insulin retention, simulating T2DM’s insulin resistance phase [4] [5] [9]. When combined with high-fat diets, Streptozotocin amplifies glucotoxicity and peripheral insulin resistance. Transcriptomic analyses reveal distinct cardiac remodeling patterns: T1DM models show exaggerated apoptosis and fibrosis (e.g., +152% collagen deposition), while T2DM models display moderate hypertrophy and lipid accumulation [4] [9].

Table 3: Streptozotocin Protocols for Diabetes Subtype Modeling

ParameterType 1 Diabetes ModelType 2 Diabetes Model
Induction ProtocolSingle high-dose (50–65 mg/kg, i.p.)Multiple low-doses (20–40 mg/kg × 5 days, i.p.)
Metabolic FeaturesSevere hypoinsulinemia; acute hyperglycemiaModerate insulin deficiency; gradual hyperglycemia
Cellular Mechanismsβ-cell necrosis; PARP overactivationβ-cell exhaustion; oxidative stress
Organ ComplicationsNeuroinflammation; Alzheimer’s-like pathologyDiabetic cardiomyopathy; renal dysfunction

Streptozotocin-based T2DM models further enable studies of glucose homeostasis dysregulation. For example, induced rats exhibit elevated fasting blood glucose (220–250 mg/dL vs. 100–120 mg/dL in controls), hyperlipidemia, and hematological aberrations like reduced RBC counts (−25%) and hemoglobin (−18%), reflecting systemic metabolic disruption [9]. Ethylglyoxal modifications (EG-Stz) represent emerging tools to fine-tune these models, potentially segregating antimicrobial from diabetogenic properties [8].

Properties

CAS Number

121230-21-5

Product Name

EG-Stz

IUPAC Name

3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea

Molecular Formula

C10H17N3O7

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1

InChI Key

ILWMQWTWUJBTJN-DOPJLLQPSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O

Synonyms

4,6-ethylidene glucose streptozotocin
EG-STZ

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.